3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride
Overview
Description
3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride is a useful research compound. Its molecular formula is C9H16ClN3O2 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
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Biological Activity
3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique oxadiazole moiety, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The chemical structure of this compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C9H15N3O2 |
Molecular Weight | 233.69 g/mol |
InChI Key | JKNOEEYGNFRJNR-ZETCQYMHSA-N |
LogP | -0.0358 |
Polar Surface Area | 52.089 Ų |
The compound is a hydrochloride salt, which may influence its solubility and bioavailability in biological systems .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the central nervous system (CNS). Notably, compounds containing oxadiazole structures have been investigated for their ability to modulate metabotropic glutamate receptors (mGluRs), particularly mGluR5. These receptors play a crucial role in neurotransmission and are implicated in several CNS disorders such as anxiety and schizophrenia .
Allosteric Modulation
Research has shown that oxadiazole derivatives can act as allosteric modulators of mGluR5. Allosteric modulators can enhance or inhibit receptor activity without directly competing with the endogenous ligand (glutamate). This mechanism allows for more refined therapeutic interventions with potentially fewer side effects compared to traditional agonists or antagonists .
Antidepressant and Anxiolytic Effects
In preclinical studies, compounds similar to this compound have demonstrated anxiolytic-like effects in rodent models. For instance, positive allosteric modulators of mGluR5 have been shown to produce significant reductions in anxiety-related behaviors .
Neuroprotective Properties
Additionally, there is evidence suggesting that oxadiazole-containing compounds may exhibit neuroprotective properties by modulating excitotoxicity pathways associated with glutamate signaling. This could be particularly beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .
Case Studies
- Study on mGluR5 Modulators : A study investigated the effects of various mGluR5 allosteric modulators in rodent models of anxiety. The results indicated that certain oxadiazole derivatives significantly reduced anxiety-like behaviors without inducing sedation, highlighting their potential as therapeutic agents for anxiety disorders .
- Neuroprotection Against Excitotoxicity : Another study focused on the neuroprotective effects of oxadiazole derivatives against glutamate-induced neurotoxicity in vitro. The findings suggested that these compounds could effectively reduce neuronal cell death and preserve function in models of neurodegeneration .
Properties
IUPAC Name |
5-(methoxymethyl)-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-13-6-8-11-9(12-14-8)7-3-2-4-10-5-7;/h7,10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDPGJMIQIWDCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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